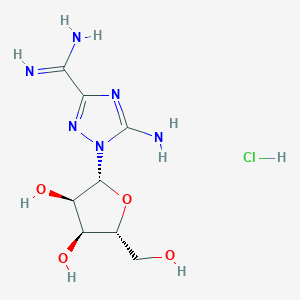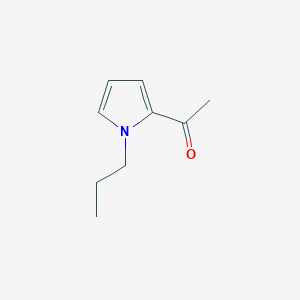![molecular formula C9H12FNO3 B058633 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol CAS No. 115562-28-2](/img/structure/B58633.png)
4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol, also known as 4F-MPH, is a synthetic compound that belongs to the class of substituted phenidates. It is a potent psychostimulant that is structurally similar to methylphenidate, a drug commonly used to treat attention-deficit/hyperactivity disorder (ADHD). 4F-MPH has gained popularity in the research community due to its potential as a research tool in studying the central nervous system.
Mecanismo De Acción
4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol works by inhibiting the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a key role in regulating mood, motivation, and attention. By blocking the reuptake of these neurotransmitters, 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol increases their concentration in the brain, leading to increased stimulation and focus.
Biochemical and Physiological Effects:
The physiological effects of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol include increased heart rate, blood pressure, and respiration. It also leads to increased levels of dopamine and norepinephrine in the brain, which can result in increased alertness, focus, and euphoria. However, prolonged use of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol can lead to negative effects on the cardiovascular system, including increased risk of heart attack and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol in lab experiments is its potency and selectivity for dopamine and norepinephrine transporters, which makes it a useful tool for investigating the role of these neurotransmitters in various physiological and behavioral processes. However, its potential for abuse and negative effects on the cardiovascular system make it a challenging compound to work with.
Direcciones Futuras
1. Investigating the potential of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol as a treatment for cognitive disorders other than ADHD.
2. Studying the long-term effects of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol on the cardiovascular system.
3. Investigating the role of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol in addiction and reward pathways.
4. Developing new compounds based on the structure of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol with improved selectivity and safety profiles.
5. Investigating the potential of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol as a tool for studying the central nervous system in animal models.
Métodos De Síntesis
The synthesis of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol involves the reaction of 4-fluoro-2-nitrobenzoic acid with 2-(methylamino)ethyl alcohol to form 4-fluoro-2-nitrobenzyl alcohol. This intermediate is then reduced to 4-fluoro-2-aminobenzyl alcohol using a reducing agent such as sodium borohydride. The final step involves the reaction of 4-fluoro-2-aminobenzyl alcohol with methyl chloroformate to form 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol.
Aplicaciones Científicas De Investigación
4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol has been used in scientific research to investigate its potential as a treatment for ADHD, narcolepsy, and other cognitive disorders. It has also been studied for its effects on the central nervous system, including its impact on dopamine and norepinephrine transporters. Additionally, 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol has been used in animal studies to investigate its potential as a tool to study addiction and reward pathways.
Propiedades
Número CAS |
115562-28-2 |
|---|---|
Fórmula molecular |
C9H12FNO3 |
Peso molecular |
201.19 g/mol |
Nombre IUPAC |
4-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-11-4-9(14)5-2-7(12)8(13)3-6(5)10/h2-3,9,11-14H,4H2,1H3 |
Clave InChI |
DKBXREAGJFVVAP-UHFFFAOYSA-N |
SMILES |
CNCC(C1=CC(=C(C=C1F)O)O)O |
SMILES canónico |
CNCC(C1=CC(=C(C=C1F)O)O)O |
Sinónimos |
1,2-Benzenediol, 4-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B58569.png)






![Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate](/img/structure/B58580.png)
